molecular formula C8H6FNO4 B13719129 2'-Fluoro-5'-nitro-2-hydroxyacetophenone

2'-Fluoro-5'-nitro-2-hydroxyacetophenone

Cat. No.: B13719129
M. Wt: 199.14 g/mol
InChI Key: YSBHDDKCHWLAJZ-UHFFFAOYSA-N
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Description

2’-Fluoro-5’-nitro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6FNO4 It is a derivative of acetophenone, characterized by the presence of a fluorine atom at the 2’ position, a nitro group at the 5’ position, and a hydroxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-5’-nitro-2-hydroxyacetophenone typically involves multiple steps One common method starts with the nitration of 2’-Fluoro-2-hydroxyacetophenone to introduce the nitro group at the 5’ position The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts

Industrial Production Methods

Industrial production of 2’-Fluoro-5’-nitro-2-hydroxyacetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-5’-nitro-2-hydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium dithionite in an aqueous medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2’-Fluoro-5’-nitro-2-acetylphenone.

    Reduction: Formation of 2’-Fluoro-5’-amino-2-hydroxyacetophenone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Fluoro-5’-nitro-2-hydroxyacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Fluoro-5’-nitro-2-hydroxyacetophenone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom can enhance the compound’s stability and bioavailability. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-2-hydroxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions

Properties

Molecular Formula

C8H6FNO4

Molecular Weight

199.14 g/mol

IUPAC Name

1-(2-fluoro-5-nitrophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H6FNO4/c9-7-2-1-5(10(13)14)3-6(7)8(12)4-11/h1-3,11H,4H2

InChI Key

YSBHDDKCHWLAJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)CO)F

Origin of Product

United States

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